

Application Notes and Protocols for ELISPOT Assay Using Tyrosinase Peptide YMDGTMSQV

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [Asp371]-Tyrosinase (369-377),
human

Cat. No.: B612788

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive technique used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1] This method is particularly valuable for monitoring antigen-specific T-cell responses in various fields, including cancer immunology, vaccine development, and infectious disease research.[1][2] The assay captures cytokines secreted by activated T-cells onto a membrane, and each spot that develops corresponds to a single cytokine-producing cell. This document provides a detailed protocol for performing an Interferon-gamma (IFN- γ) ELISPOT assay to detect and quantify T-cells responding to the tyrosinase-derived peptide YMDGTMSQV.

Tyrosinase is a key enzyme in melanin synthesis and is expressed in melanocytes and melanoma cells.[3] The peptide YMDGTMSQV is a well-characterized HLA-A*02:01-restricted epitope from human tyrosinase.[3] It is frequently used to stimulate specific cytotoxic T lymphocytes (CTLs) and assess their anti-tumor activity by measuring IFN- γ production.[3][4]

Core Principles of the ELISPOT Assay

The ELISPOT assay is a modification of the ELISA technique. A 96-well plate with a polyvinylidene difluoride (PVDF) membrane is coated with a capture antibody specific for the cytokine of interest (e.g., IFN- γ).^[5] Peripheral blood mononuclear cells (PBMCs) are then added to the wells along with the specific antigen, in this case, the tyrosinase peptide YMDGTMSQV. T-cells that recognize the peptide will become activated and secrete IFN- γ . The secreted cytokine is immediately captured by the antibody on the membrane in the vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope on the cytokine is added. This is followed by the addition of an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase) and a precipitating substrate. This enzymatic reaction results in the formation of a visible, colored spot at the location of each cytokine-secreting cell. The spots can then be counted to determine the frequency of antigen-specific T-cells.

Experimental Protocols

Materials and Reagents

- Human IFN- γ ELISPOT kit (containing capture antibody, biotinylated detection antibody, and streptavidin-enzyme conjugate)
- PVDF membrane 96-well plates
- Tyrosinase peptide YMDGTMSQV (lyophilized)
- Dimethyl sulfoxide (DMSO), sterile
- Phosphate-buffered saline (PBS), sterile
- Fetal bovine serum (FBS), heat-inactivated
- RPMI-1640 medium
- Penicillin-Streptomycin solution
- L-glutamine
- Human peripheral blood mononuclear cells (PBMCs)

- Ficoll-Paque™ for PBMC isolation
- Phytohemagglutinin (PHA) or a positive control peptide pool (e.g., CEF)
- 35% or 70% Ethanol
- Substrate solution (e.g., AEC, BCIP/NBT)
- Deionized water

Protocol: IFN- γ ELISPOT Assay with Tyrosinase Peptide YMDGTMSQV

Day 1: Plate Coating

- Pre-wet the PVDF membrane of each well of the 96-well plate with 15 μ L of 35% or 70% ethanol for 1 minute.[\[5\]](#)[\[6\]](#)
- Wash the plate three times with 150 μ L/well of sterile PBS.[\[5\]](#)
- Dilute the anti-IFN- γ capture antibody to the recommended concentration in sterile PBS.
- Add 100 μ L of the diluted capture antibody to each well.[\[5\]](#)
- Seal the plate and incubate overnight at 4°C.[\[5\]](#)

Day 2: Cell Stimulation

- Prepare the tyrosinase peptide stock solution. Dissolve the lyophilized YMDGTMSQV peptide in a small amount of DMSO, then dilute to a final stock concentration (e.g., 1 mg/mL) with sterile water or PBS. Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.[\[5\]](#)[\[7\]](#)
- Aseptically decant the capture antibody solution from the plate.
- Wash the plate once with 150 μ L/well of sterile PBS.[\[5\]](#)

- Block the membrane by adding 150 μL /well of complete RPMI medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine) to each well.
[5]
- Incubate the plate for at least 2 hours at 37°C in a 5% CO₂ incubator.[5]
- Isolate PBMCs from fresh human blood using Ficoll-Paque™ density gradient centrifugation.
[8]
- Wash the isolated PBMCs twice with complete RPMI medium and resuspend them to a final concentration of 2-3 x 10⁶ cells/mL in complete RPMI medium.[5]
- Prepare the peptide working solutions. Dilute the tyrosinase peptide stock solution to a 2x final concentration (e.g., 2 $\mu\text{g/mL}$) in complete RPMI medium.[5] Also prepare working solutions for your negative control (medium with DMSO at the same concentration as the peptide solution) and positive control (e.g., PHA at 1-5 $\mu\text{g/mL}$ or a CEF peptide pool).[7]
- Decant the blocking solution from the ELISPOT plate.
- Add 50 μL of the 2x peptide working solution, negative control, or positive control to the appropriate wells.[5]
- Gently resuspend the PBMCs and add 50 μL of the cell suspension (containing 1-1.5 x 10⁵ cells) to each well.[5][6] The final volume in each well will be 100 μL .
- Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[6] Do not disturb the plate during this incubation period to avoid the formation of indistinct spots.[6]

Day 3: Spot Development

- Discard the cells by flicking the plate and wash the plate six times with PBS containing 0.05% Tween 20 (PBST).[5]
- Dilute the biotinylated anti-IFN- γ detection antibody in PBS containing 0.5% BSA.[5]
- Add 100 μL of the diluted detection antibody to each well.[5]
- Incubate the plate for 2 hours at 37°C.[5]

- Wash the plate three times with PBST.[\[5\]](#)
- Add 100 μ L of the streptavidin-enzyme conjugate, diluted according to the manufacturer's instructions, to each well.
- Incubate for 1 hour at room temperature.[\[5\]](#)
- Wash the plate three times with PBST, followed by three washes with PBS.
- Add 100 μ L of the substrate solution (e.g., AEC) to each well and monitor spot development. This can take 5-30 minutes.[\[5\]](#)
- Stop the reaction by washing the plate thoroughly with deionized water.[\[5\]](#)
- Allow the plate to dry completely in the dark.
- Count the spots in each well using an automated ELISPOT reader. The results are typically expressed as spot-forming cells (SFC) per 10^6 PBMCs.

Data Presentation

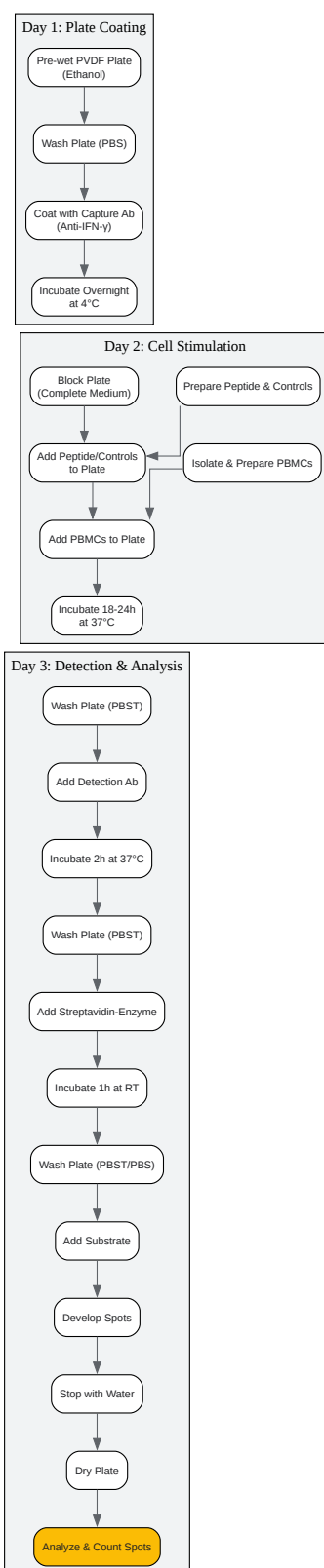
Quantitative data from the ELISPOT assay should be summarized in a clear and structured table. The number of spots in the negative control wells should be subtracted from the peptide-stimulated wells to determine the antigen-specific response. A response is often considered positive if the number of spots is at least double that of the negative control and above a certain threshold (e.g., 10 spots per 10^6 cells).[\[9\]](#)

Table 1: Representative ELISPOT Data for Tyrosinase Peptide YMDGTMSQV

Donor ID	Treatment Group	Cell Number per Well	Stimulant	Mean SFC per 10 ⁶ PBMCs	Standard Deviation
001	Pre-Vaccination	2.5 x 10 ⁵	Media (Negative Control)	5	2
2.5 x 10 ⁵	YMDGTMSQ V (1 µg/mL)	8	3		
2.5 x 10 ⁵	PHA (Positive Control)	1500	120		
001	Post-Vaccination	2.5 x 10 ⁵	Media (Negative Control)	7	3
2.5 x 10 ⁵	YMDGTMSQ V (1 µg/mL)	150	25		
2.5 x 10 ⁵	PHA (Positive Control)	1650	150		
002	Pre-Vaccination	2.5 x 10 ⁵	Media (Negative Control)	3	1
2.5 x 10 ⁵	YMDGTMSQ V (1 µg/mL)	4	2		
2.5 x 10 ⁵	PHA (Positive Control)	1200	100		
002	Post-Vaccination	2.5 x 10 ⁵	Media (Negative Control)	5	2
2.5 x 10 ⁵	YMDGTMSQ V (1 µg/mL)	95	15		

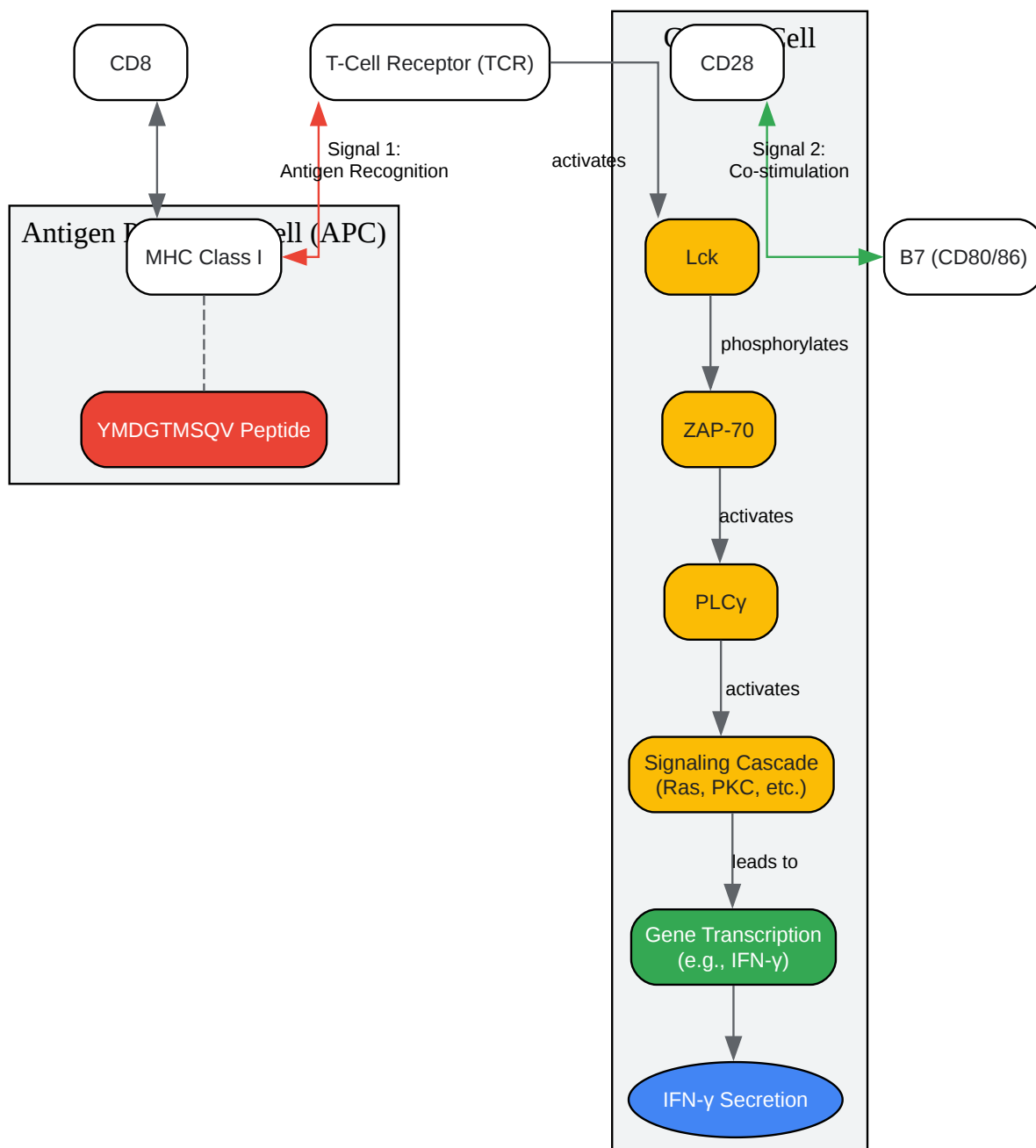
2.5 x 10 ⁵	PHA (Positive Control)	1350	110
-----------------------	------------------------	------	-----

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: ELISPOT Assay Experimental Workflow.



[Click to download full resolution via product page](#)

Caption: T-Cell Activation by Tyrosinase Peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CTL ELISPOT Assay and T Cell Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELISPOT Assay to Measure Peptide-specific IFN- γ Production [en.bio-protocol.org]
- 3. Peptide Tyrosinase (Asp371) - HLA-A*0201 YMDGTMSQV - SB-PEPTIDE [sb-peptide.com]
- 4. Evaluation of the Modified ELISPOT Assay for Gamma Interferon Production in Cancer Patients Receiving Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zellnet.com [zellnet.com]
- 6. ELISPOT Assay to Measure Peptide-specific IFN- γ Production [bio-protocol.org]
- 7. stemcell.com [stemcell.com]
- 8. IFN- γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for ELISPOT Assay Using Tyrosinase Peptide YMDGTMSQV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612788#elispot-assay-protocol-using-tyrosinase-peptide-ymdgtsmsqv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com